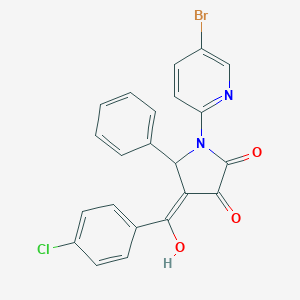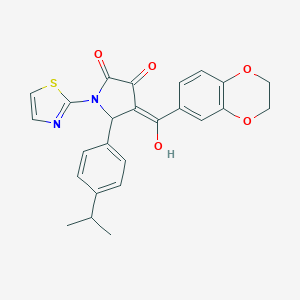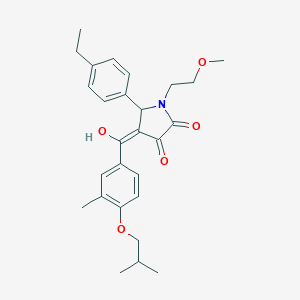
2-ethoxy-N-(2-hydroxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(2-hydroxyethyl)benzamide, also known as EEHB, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-ethoxy-N-(2-hydroxyethyl)benzamide has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 2-ethoxy-N-(2-hydroxyethyl)benzamide can inhibit the growth of cancer cells and induce cell death in various types of cancer, including breast, liver, and lung cancer. 2-ethoxy-N-(2-hydroxyethyl)benzamide has also been found to reduce inflammation and oxidative stress, which are implicated in various diseases such as arthritis, cardiovascular disease, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-N-(2-hydroxyethyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 2-ethoxy-N-(2-hydroxyethyl)benzamide has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-ethoxy-N-(2-hydroxyethyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2-ethoxy-N-(2-hydroxyethyl)benzamide has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethoxy-N-(2-hydroxyethyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to exhibit low toxicity and can be used at concentrations up to 100 μM in cell culture experiments. However, one limitation of 2-ethoxy-N-(2-hydroxyethyl)benzamide is that it is not very soluble in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-ethoxy-N-(2-hydroxyethyl)benzamide. One area of interest is the development of 2-ethoxy-N-(2-hydroxyethyl)benzamide derivatives with improved solubility and potency. Another area of interest is the investigation of the mechanism of action of 2-ethoxy-N-(2-hydroxyethyl)benzamide in more detail. Further studies are also needed to evaluate the potential of 2-ethoxy-N-(2-hydroxyethyl)benzamide as a therapeutic agent in various diseases such as cancer, arthritis, and neurodegenerative disorders.
Conclusion:
2-ethoxy-N-(2-hydroxyethyl)benzamide is a promising compound that has been studied for its potential applications in scientific research. It exhibits various biochemical and physiological effects and has been found to have anti-inflammatory, antioxidant, and anticancer properties. While there are limitations to its use in lab experiments, further research is needed to fully understand the mechanism of action of 2-ethoxy-N-(2-hydroxyethyl)benzamide and its potential as a therapeutic agent.
Métodos De Síntesis
2-ethoxy-N-(2-hydroxyethyl)benzamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 2-chloroethyl ethyl ether with 2-aminobenzamide in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-ethoxy-N-(2-chloroethyl)benzamide. In the second step, the chloro group is replaced with a hydroxyethyl group using sodium hydroxide and ethanol. This reaction yields 2-ethoxy-N-(2-hydroxyethyl)benzamide.
Propiedades
IUPAC Name |
2-ethoxy-N-(2-hydroxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-9(10)11(14)12-7-8-13/h3-6,13H,2,7-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULBDFANTZJRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-hydroxyethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)
![3-{[(3-Chloroanilino)carbonyl]amino}benzamide](/img/structure/B267717.png)





![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)
![N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)
